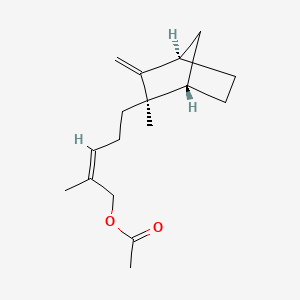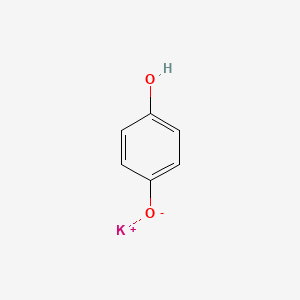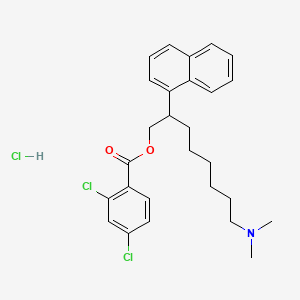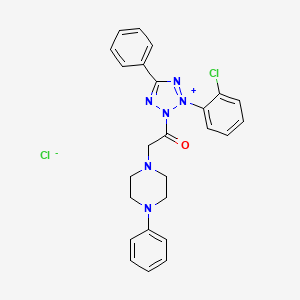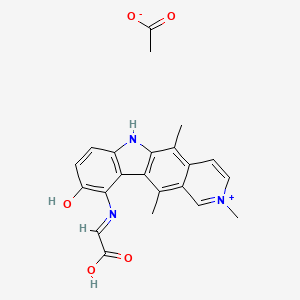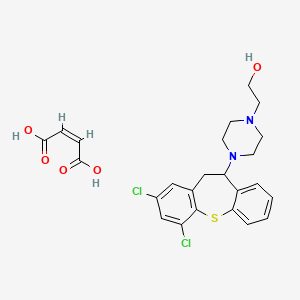
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N',2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound with a unique structure that includes a pyridine ring, multiple amide groups, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to further reactions, including amide formation and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
- 3,5-Pyridinedicarboxamide, 1,4-dihydro-2,6-dimethyl-N3,N5-diphenyl-
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
161771-88-6 |
|---|---|
Molekularformel |
C20H27N3O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-N,5-N,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C20H27N3O5/c1-10-15(19(24)21-3)17(16(11(2)23-10)20(25)22-4)12-8-13(26-5)18(28-7)14(9-12)27-6/h8-9,17,23H,1-7H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
KEIXFMMPAQEHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




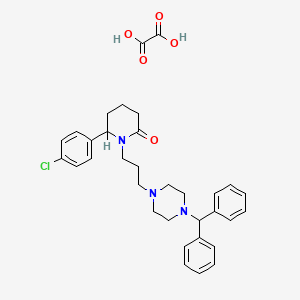
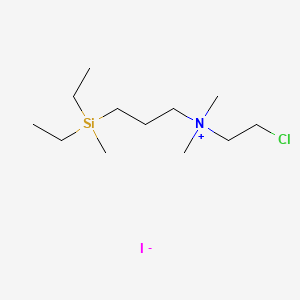
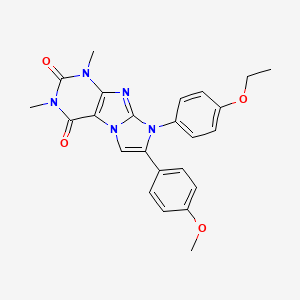
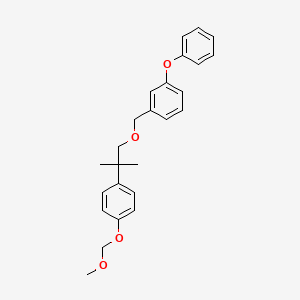
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
